molecular formula C13H7ClF3N3O B1436306 3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1823183-08-9

3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile

Cat. No.: B1436306
CAS No.: 1823183-08-9
M. Wt: 313.66 g/mol
InChI Key: PNENPPFCUMPSRW-UHFFFAOYSA-N
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Description

3-Chloro-1’-methyl-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carbonitrile is a complex organic compound featuring a bipyridine core with various functional groups, including a chloro, methyl, oxo, trifluoromethyl, and carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1’-methyl-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carbonitrile typically involves multi-step organic reactions. One common route starts with the preparation of a bipyridine intermediate, which is then functionalized through a series of reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while substitution of the chloro group with an amine can produce an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Chloro-1’-methyl-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine compound without the additional functional groups.

    4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the 4 and 4’ positions.

    6,6’-Dichloro-2,2’-bipyridine: A bipyridine compound with chloro groups at the 6 and 6’ positions.

Uniqueness

3-Chloro-1’-methyl-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group, in particular, distinguishes it from other bipyridine derivatives by enhancing its lipophilicity and metabolic stability.

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3O/c1-20-6-8(2-7(4-18)12(20)21)11-10(14)3-9(5-19-11)13(15,16)17/h2-3,5-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNENPPFCUMPSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile
Reactant of Route 3
3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile
Reactant of Route 4
3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile
Reactant of Route 5
3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile

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